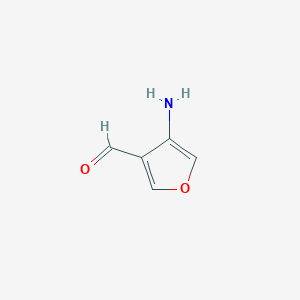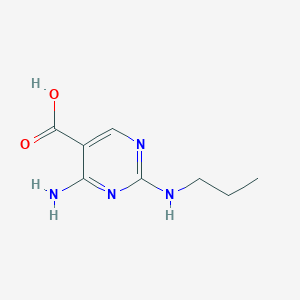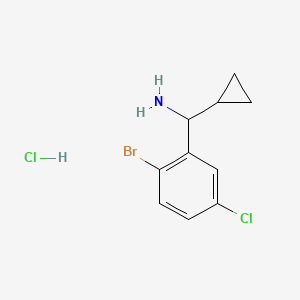![molecular formula C34H30O8S B13102630 [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzoyloxy, and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common synthetic routes may involve the use of protecting groups for hydroxyl and sulfanyl functionalities, followed by benzoylation and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyloxy groups may result in the formation of diols .
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- [(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate .
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-(benzoyloxymethyl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate .
Uniqueness
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C34H30O8S |
|---|---|
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H30O8S/c1-22-17-19-26(20-18-22)43-34-28(35)30(42-33(38)25-15-9-4-10-16-25)29(41-32(37)24-13-7-3-8-14-24)27(40-34)21-39-31(36)23-11-5-2-6-12-23/h2-20,27-30,34-35H,21H2,1H3/t27-,28+,29-,30-,34-/m1/s1 |
InChI-Schlüssel |
XRXBTVFVVSJYRE-LDJZNOKKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)

![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)




![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)




